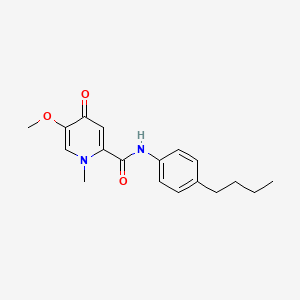

N-(4-butylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

描述

N-(4-butylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic heterocyclic compound featuring a dihydropyridine core substituted with methoxy, methyl, and 4-butylphenyl carboxamide groups.

属性

IUPAC Name |

N-(4-butylphenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-4-5-6-13-7-9-14(10-8-13)19-18(22)15-11-16(21)17(23-3)12-20(15)2/h7-12H,4-6H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBVQINEUPFTCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-butylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a dihydropyridine core, which is known for its pharmacological versatility. The synthesis typically involves multi-step reactions that include the formation of the dihydropyridine ring and subsequent functionalization to introduce the butylphenyl and methoxy groups.

Synthesis Pathway

- Formation of Dihydropyridine Core : Initial reactions involve condensation of appropriate aldehydes with 1,3-dicarbonyl compounds.

- Functionalization : The introduction of the butylphenyl and methoxy groups is achieved through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, in vitro studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Antitumor Activity

The compound has demonstrated potential antitumor activity. In studies assessing various derivatives, some exhibited cytotoxic effects against cancer cell lines, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

In addition to antimicrobial and antitumor activities, dihydropyridine derivatives have been evaluated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in metabolic pathways related to inflammation and tumor progression.

- Kinase Inhibition : Predicted inhibitory activity against various kinases has been noted, which could contribute to their therapeutic effects against cancer .

Case Study 1: Antimicrobial Activity Evaluation

A study assessed the antimicrobial efficacy of similar dihydropyridine derivatives against a panel of pathogens. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative treatments .

Case Study 2: Antitumor Efficacy in Cell Lines

In another investigation, the compound was tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating effective dose ranges for therapeutic applications. Mechanistic studies revealed that these effects were mediated through apoptosis-related pathways .

Data Tables

| Biological Activity | Tested Compound | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Dihydropyridine A | 10 µg/mL | Enzyme inhibition |

| Antitumor | Dihydropyridine B | 5 µM | Apoptosis induction |

| Anti-inflammatory | Dihydropyridine C | Not specified | Cytokine inhibition |

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural and Functional Group Comparisons

Key Observations :

- Electron-Withdrawing vs.

- Lipophilicity: The 4-butylphenyl group in the target compound enhances lipophilicity compared to thiazolidinones’ thiophene or chlorophenyl substituents, suggesting differences in membrane permeability .

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-butylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, and how can purity be ensured?

- Methodological Answer : Multi-step synthetic routes are common for dihydropyridine derivatives. A typical approach involves:

- Step 1 : Condensation of substituted aldehydes with β-keto esters under acidic conditions to form the dihydropyridine ring.

- Step 2 : Introduction of the 4-butylphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 3 : Methoxy group installation using methylating agents (e.g., methyl iodide) under controlled pH.

- Purity Optimization : Monitor reactions via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity via HPLC (>95%) and characterize via H/C NMR .

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve single-crystal structures to determine bond angles, dihedral angles, and hydrogen-bonding patterns (e.g., intramolecular N–H⋯O interactions common in dihydropyridines) .

- Spectroscopic Validation : Use H NMR to confirm substituent integration (e.g., methoxy singlet at δ 3.2–3.5 ppm) and C NMR for carbonyl resonance (δ ~170 ppm). IR spectroscopy can verify C=O (1650–1750 cm) and N–H (3200–3400 cm) stretches .

Q. What solubility and stability parameters are critical for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Use sonication or co-solvents (e.g., Tween-80) for hydrophobic compounds.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light if the compound contains UV-sensitive groups (e.g., dihydropyridine ring) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and what computational tools support SAR analysis?

- Methodological Answer :

- SAR Workflow : Synthesize analogs (e.g., varying alkyl chain length or aryl substituents) and compare IC values in target assays (e.g., enzyme inhibition).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., calcium channels or kinases). Validate with MD simulations (GROMACS) to assess binding stability .

- Example : Replace the 4-butylphenyl group with a 4-methoxyphenyl moiety to evaluate hydrophobicity-activity relationships .

Q. What in vitro assays are suitable for evaluating calcium channel modulation or antimicrobial potential?

- Methodological Answer :

- Calcium Flux Assays : Use FLIPR (Fluorescent Imaging Plate Reader) with HEK-293 cells expressing L-type calcium channels. Measure intracellular Ca using Fura-2 AM dye .

- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays .

Q. How can contradictory data (e.g., conflicting bioactivity reports) be resolved?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., assay pH, cell lines, compound purity). For example, impurities >5% may skew IC values .

- Structural Re-evaluation : Re-examine NMR/X-ray data to confirm regiochemistry (e.g., 1,4-dihydropyridine vs. 1,2-isomer). Misassignment of substituent positions is a common error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。